molecular formula C19H14ClF3N4 B3036138 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 338979-39-8

6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B3036138
CAS No.: 338979-39-8
M. Wt: 390.8 g/mol
InChI Key: RUWLUNMSYLYYAC-UHFFFAOYSA-N
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Description

The compound “6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings . It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) on the pyridine ring adds to the complexity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyridine and pyrimidine rings would give the molecule a planar structure, while the trifluoromethyl and chloro groups would likely add to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present. The pyridine and pyrimidine rings could potentially undergo electrophilic substitution reactions, while the trifluoromethyl and chloro groups could be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability . The pyridine and pyrimidine rings could also contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethylated Compounds : Trifluoromethylated pyrido[2,3-d]pyrimidine derivatives, including those similar to the chemical , have been synthesized using various starting materials like 6-aminouracils and 5-aminopyrazoles. These compounds exhibit significant structural diversity and utility in chemical synthesis (Takahashi, Nagaoka, & Inoue, 2004).
  • Crystal Structure Analysis : Studies on the crystal structure of related tetrahydropyrido[4,3-d]pyrimidine compounds have provided insights into their conformation and stability. Such analyses are crucial for understanding the chemical and physical properties of these compounds (Akkurt et al., 2015).

Biological and Pharmacological Research

  • Antimicrobial Activity : Certain tetrahydropyrido[4,3-d]pyrimidines have been shown to exhibit significant antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
  • Inhibitors of Gene Expression : Some pyrimidine derivatives have been identified as inhibitors of NF-kappaB and AP-1 gene expression. This indicates their potential use in research and treatment of diseases where these transcription factors play a crucial role (Palanki et al., 2000).

Materials Science and Optics

  • Nonlinear Optical Properties : Studies have shown that pyrimidine derivatives have promising applications in the field of nonlinear optics (NLO), which is important for the development of new optical materials and technologies (Hussain et al., 2020).

Drug Design and Synthesis

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of new pyrimidine compounds, including those structurally related to the chemical , which may have applications in drug design and pharmacology (Liu, 2013).

Analytical and Synthetic Methodologies

  • Review of Synthetic Methodologies : Comprehensive reviews have been conducted on the chemical synthesis of pyrido[4,3-d]pyrimidines, exploring diverse methodologies and their applications in various fields, including pharmaceutical research (Elattar & Mert, 2016).

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical or agrochemical, future research could focus on optimizing its synthesis, improving its properties, and testing its efficacy and safety .

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4/c20-15-8-14(19(21,22)23)10-25-18(15)27-7-6-16-13(11-27)9-24-17(26-16)12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWLUNMSYLYYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117168
Record name 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338979-39-8
Record name 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338979-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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